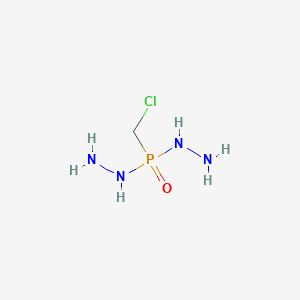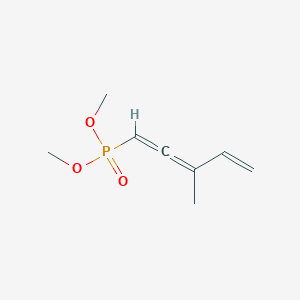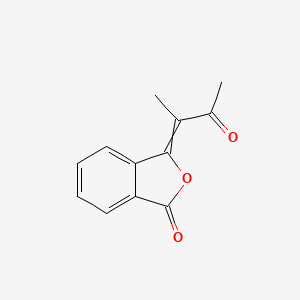
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is characterized by the presence of a benzofuran ring fused with a ketone group, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran derivatives with ketone precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH levels, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: The compound can be reduced to form different derivatives, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more complex ketones or carboxylic acids, while reduction could produce alcohols or other reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetyl(3-oxobutan-2-ylidene)oxidanium
- (E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 3-(3-Oxobutan-2-ylidene)-2-benzofuran-1(3H)-one stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for innovation and discovery.
Eigenschaften
CAS-Nummer |
73198-13-7 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
3-(3-oxobutan-2-ylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C12H10O3/c1-7(8(2)13)11-9-5-3-4-6-10(9)12(14)15-11/h3-6H,1-2H3 |
InChI-Schlüssel |
XAYCBAQNDCQXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2=CC=CC=C2C(=O)O1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


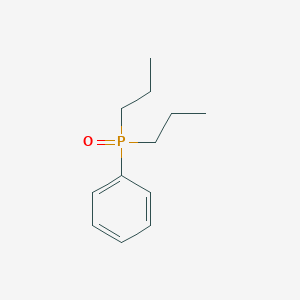
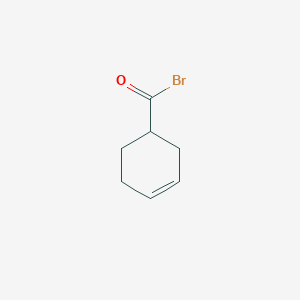


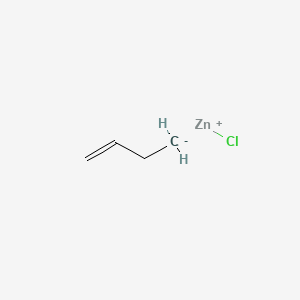
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)

![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
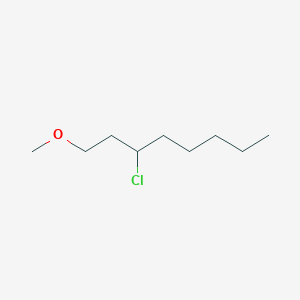
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

